[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone
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Overview
Description
The compound [2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}METHANONE is a complex organic molecule characterized by its cyclopropyl and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}METHANONE involves multiple steps, starting with the preparation of the cyclopropyl and pyrazole intermediates. The cyclopropyl intermediate can be synthesized through a nucleophilic addition–elimination reaction involving hydrazine derivatives . The pyrazole intermediate is typically prepared via a condensation reaction between a hydrazine and a diketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}METHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, potassium permanganate, and palladium catalysts . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}METHANONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-
- Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, acetate
- Chrysanthemic acid
Uniqueness
[2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)CYCLOPROPYL]{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}METHANONE: is unique due to its combination of cyclopropyl and pyrazole functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H33N5O3 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H33N5O3/c1-16(2)13-20-23(25(20,5)6)24(31)28-11-9-27(10-12-28)19-7-8-21(30(32)33)22(15-19)29-18(4)14-17(3)26-29/h7-8,13-15,20,23H,9-12H2,1-6H3 |
InChI Key |
RUGWGHHBGJIRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4C(C4(C)C)C=C(C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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